Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate

Description

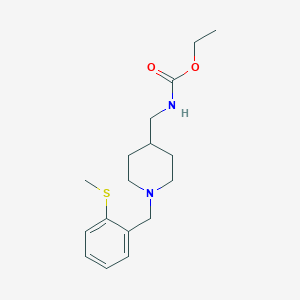

Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate is a piperidine-derived carbamate compound characterized by a unique substitution pattern. Its structure includes:

- A piperidin-4-yl core substituted with a methyl group linked to an ethyl carbamate moiety.

- A 1-(2-(methylthio)benzyl) group attached to the piperidine nitrogen, introducing a sulfur-containing aromatic substituent.

Properties

IUPAC Name |

ethyl N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-3-21-17(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-16(15)22-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJOICQYBHUXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a carbamate derivative featuring a piperidine ring, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.38 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its interactions with specific biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that compounds with carbamate moieties often exhibit inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. For instance, studies have shown that certain carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating their potency as inhibitors .

| Compound | IC₅₀ (µM) AChE | IC₅₀ (µM) BChE |

|---|---|---|

| This compound | TBD | TBD |

| Example Carbamate 1 | 38.98 | 1.60 |

| Example Carbamate 2 | TBD | TBD |

2. Antitumor Activity

Recent studies have highlighted the potential antitumor activity of similar piperidine-based compounds. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For example, compounds containing piperidine structures have shown effectiveness against various cancer types, including breast and liver cancers .

Case Study 1: In Vitro Studies

A study conducted on a series of carbamate derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells, suggesting that modifications to the piperidine structure could enhance biological activity. The study utilized cell viability assays to assess the effectiveness of these compounds.

Case Study 2: Enzyme Interaction Studies

In another investigation, the interaction of this compound with AChE was evaluated using molecular docking studies. The results indicated strong binding affinity at the active site, supporting its classification as a potential non-covalent inhibitor.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate. For instance, derivatives containing the methylthio group have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

Neuropharmacological Effects

Compounds with piperidine structures have been explored for their neuropharmacological effects. This compound may exhibit properties that modulate neurotransmitter systems, particularly those involving acetylcholine . This modulation can be beneficial in treating neurodegenerative diseases or cognitive disorders.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 15 | Induces Apoptosis |

| Compound B | MCF7 (Breast Cancer) | 20 | Cell Cycle Arrest |

| Compound C | HeLa (Cervical Cancer) | 10 | Inhibition of Proliferation |

These results indicate that derivatives of this compound possess significant anticancer activity across different cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogues, emphasizing structural variations, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Estimated via computational tools (e.g., ChemAxon).

Key Differences and Implications

The ethyl carbamate in the target and ’s compound offers better metabolic stability than the tert-butyl group, which may resist enzymatic hydrolysis .

Synthetic Complexity :

- The target compound’s synthesis likely requires careful control of alkylation steps to avoid side reactions from the reactive methylthio group, unlike the straightforward acetylation in .

Safety and Handling :

- Unlike the hydrochloride salt in , the target compound’s neutral form may pose different handling requirements, though both necessitate precautions due to carbamate toxicity risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via carbamate formation using amino-protection strategies. A common approach involves reacting a piperidine precursor (e.g., 1-(2-(methylthio)benzyl)piperidin-4-ylmethanamine) with ethyl chloroformate in the presence of a base like triethylamine or sodium hydride under anhydrous conditions . Zinc-promoted carbamate synthesis (e.g., Yadav et al., 1998) offers an alternative for amino group protection, achieving yields of ~70–85% under optimized conditions . Purity is monitored via HPLC or TLC, with column chromatography used for isolation.

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical for characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring, methylthio-benzyl substituent, and carbamate linkage. For example:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 2.5–3.5 ppm (piperidine CH₂ and N-CH₂), δ 7.2–7.5 ppm (aromatic protons from benzyl group) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns verifying the methylthio and carbamate moieties .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric substrates (e.g., Ellman’s assay for cholinesterase activity).

- Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK-293, HeLa) to evaluate IC₅₀ values .

- Solubility and Stability : Measure logP (octanol-water partition) and pH-dependent stability via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory data from different synthetic protocols be reconciled, such as discrepancies in yield or byproduct formation?

- Methodological Answer : Contradictions often arise from reagent purity, moisture sensitivity, or reaction time. For example:

- Zinc vs. Polymer-Supported Methods : Zinc-promoted synthesis () may yield higher purity but requires stringent anhydrous conditions, while polymer-supported reagents () reduce byproducts but may lower yields (~60–70%) due to incomplete coupling .

- Resolution Strategy : Use Design of Experiments (DoE) to optimize variables (temperature, solvent, stoichiometry) and quantify interactions via ANOVA .

Q. What structure-activity relationship (SAR) hypotheses can be formulated based on analogs with modified substituents?

- Methodological Answer : Key structural modifications and their effects include:

- Methylthio Group (SMe) : Enhances metabolic stability and lipophilicity (logP increase by ~0.5 units) compared to hydroxyl or methoxy analogs .

- Piperidine Substitution : N-Benzyl groups (e.g., 2-bromo vs. 4-fluorobenzyl) alter receptor binding; bulky substituents reduce CNS penetration but improve peripheral activity .

- Carbamate vs. Amide : Carbamates exhibit slower hydrolysis in vivo, prolonging half-life compared to amide analogs .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or kinases). For example, the methylthio-benzyl group may occupy hydrophobic pockets in CYP450 isoforms .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for binding .

- QSAR Models : Train models on datasets of analogs to predict IC₅₀ values based on descriptors like polar surface area or H-bond donors .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .

- Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions (e.g., epimerization) .

- Analytical QC : Implement chiral HPLC with columns like Chiralpak AD-H to monitor enantiomeric excess (ee > 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.